molecular formula C13H15ClF3NO2 B14442601 Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester CAS No. 76338-71-1

Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester

Cat. No.: B14442601
CAS No.: 76338-71-1
M. Wt: 309.71 g/mol
InChI Key: BITJWWCKVCSAIQ-NSHDSACASA-N
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Description

Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature by its systematic name, τ-Fluvalinate . This compound is characterized by the presence of a valine moiety linked to a chlorinated and trifluoromethylated phenyl group, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester typically involves the esterification of valine with a chlorinated and trifluoromethylated phenyl compound. The reaction conditions often include the use of a suitable esterification agent such as methanol in the presence of an acid catalyst . The process may also involve purification steps like recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester include:

Uniqueness

What sets this compound apart is its specific combination of a valine moiety with a chlorinated and trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

76338-71-1

Molecular Formula

C13H15ClF3NO2

Molecular Weight

309.71 g/mol

IUPAC Name

methyl (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate

InChI

InChI=1S/C13H15ClF3NO2/c1-7(2)11(12(19)20-3)18-10-5-4-8(6-9(10)14)13(15,16)17/h4-7,11,18H,1-3H3/t11-/m0/s1

InChI Key

BITJWWCKVCSAIQ-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl

Canonical SMILES

CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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